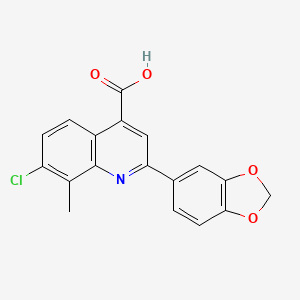

![molecular formula C14H16ClNO3 B1286284 Clorhidrato de metil 5-[(bencilamino)metil]-2-furanoato CAS No. 1177362-09-2](/img/structure/B1286284.png)

Clorhidrato de metil 5-[(bencilamino)metil]-2-furanoato

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

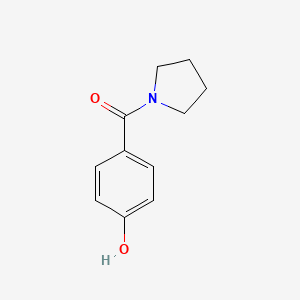

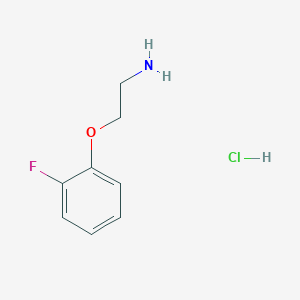

Methyl 5-[(benzylamino)methyl]-2-furoate hydrochloride is a useful research compound. Its molecular formula is C14H16ClNO3 and its molecular weight is 281.73 g/mol. The purity is usually 95%.

BenchChem offers high-quality Methyl 5-[(benzylamino)methyl]-2-furoate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 5-[(benzylamino)methyl]-2-furoate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Producción Biofarmacéutica

Clorhidrato de metil 5-[(bencilamino)metil]-2-furanoato: se utiliza en la industria biofarmacéutica para la síntesis de moléculas complejas. Su función es fundamental en la producción de productos farmacéuticos donde la precisión y la pureza son primordiales. El compuesto puede servir como intermedio en la síntesis de varios agentes terapéuticos, particularmente aquellos que requieren un residuo furano como parte de su estructura molecular .

Química Analítica

En química analítica, este compuesto se emplea como estándar o material de referencia durante el análisis cromatográfico. Ayuda a calibrar instrumentos y asegurar la precisión de los métodos analíticos. Su estructura y propiedades bien definidas lo convierten en un excelente candidato para procesos de desarrollo y validación de métodos .

Investigación en Biología Celular

This compound: encuentra aplicaciones en la investigación en biología celular, particularmente en estudios que involucran la señalización celular y las vías moleculares. Puede utilizarse para investigar la captación celular y el metabolismo de los compuestos que contienen furano, que son de interés debido a su presencia en varias moléculas bioactivas .

Genómica

En genómica, esta sustancia química sirve como reactivo en la preparación de muestras de ADN o ARN para secuenciación. Puede utilizarse para modificar ácidos nucleicos o como componente en la síntesis de sondas e iniciadores, lo que ayuda a la amplificación y detección de material genético .

Proteómica

El compuesto es relevante en proteómica, donde puede utilizarse para estudiar interacciones y modificaciones de proteínas. Puede actuar como molécula de enlace en la conjugación de péptidos o como etiqueta para facilitar la detección de proteínas en muestras biológicas complejas .

Ciencia Avanzada de las Baterías

En el campo de la ciencia avanzada de las baterías, This compound podría explorarse por sus propiedades electroquímicas. Su uso potencial en el desarrollo de materiales de baterías orgánicas es un área de interés, dada la búsqueda actual de soluciones de almacenamiento de energía sostenibles y eficientes .

Propiedades

IUPAC Name |

methyl 5-[(benzylamino)methyl]furan-2-carboxylate;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO3.ClH/c1-17-14(16)13-8-7-12(18-13)10-15-9-11-5-3-2-4-6-11;/h2-8,15H,9-10H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIIBGZOWGFELSU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(O1)CNCC2=CC=CC=C2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H16ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

281.73 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

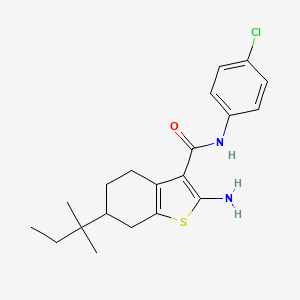

![2-Amino-6-tert-pentyl-N-o-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1286218.png)

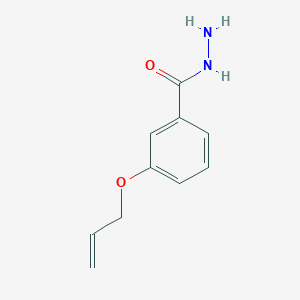

![5-Bromo-2-[(3-methoxybenzyl)oxy]benzaldehyde](/img/structure/B1286226.png)

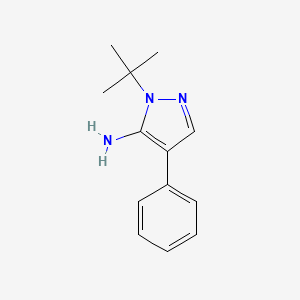

![2-Amino-6-tert-pentyl-N-m-tolyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B1286234.png)

![2-[(2-Chloro-4-fluorobenzyl)thio]acetohydrazide](/img/structure/B1286237.png)

![2-[(2-Fluorobenzyl)amino]benzoic acid](/img/structure/B1286263.png)